Product packaging for Genistein(1-)(Cat. No.:)

Genistein(1-)

Cat. No.: B1265010
M. Wt: 269.23 g/mol
InChI Key: TZBJGXHYKVUXJN-UHFFFAOYSA-M
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Description

Historical Background and Discovery

Genistein was first isolated in 1899 from the dyer’s broom (Genista tinctoria), a plant historically used for textile dyeing. Its name derives from this botanical source. The deprotonated form, Genistein(1-), gained attention later as researchers sought to understand its enhanced reactivity in physiological environments. Early spectroscopic and computational studies in the 2000s revealed its preferential deprotonation at the 7-hydroxyl group, a finding critical for explaining its radical-scavenging properties.

Chemical Classification and Nomenclature

Genistein(1-) belongs to the isoflavone class of flavonoids, characterized by a 3-phenylchromen-4-one backbone. Its IUPAC name is 5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one(1-) . The “(1-)” suffix denotes its monoanionic state, resulting from deprotonation. Key identifiers include:

Property Value Source
Molecular formula C₁₅H₉O₅⁻
Exact mass 269.0197 g/mol
CAS Registry 446-72-0 (genistein)

Structural Characteristics

Genistein(1-) retains the core structure of genistein but lacks a proton at the 7-hydroxyl position (Figure 1). This deprotonation stabilizes the molecule via intramolecular hydrogen bonding between the 5-hydroxyl group and the adjacent carbonyl oxygen. Key structural features include:

  • Planar aromatic system : Facilitates π-π stacking with proteins and DNA.
  • Conjugated double bonds : Enhance electron delocalization, critical for antioxidant activity.
  • Ionized 7-hydroxyl group : Increases solubility in polar solvents compared to neutral genistein.

Figure 1 : Structural comparison of genistein and Genistein(1-), highlighting deprotonation at the 7-OH group.

Relationship to Parent Compound Genistein

Genistein(1-)’s formation depends on pH-dependent equilibria. The parent compound genistein has three hydroxyl groups with distinct acidities:

Hydroxyl Group Predicted pKa Experimental pKa
7-OH 7.2 7.25–7.63
4'-OH 9.5 9.53–10.0
5-OH 13.1 Not experimentally observed

Data from

At physiological pH (7.4), the 7-OH group deprotonates preferentially, forming Genistein(1-). This ionization enhances its ability to scavenge free radicals, as the monoanion donates electrons more readily than the neutral form.

Significance in Isoflavone Research

Genistein(1-) is pivotal in studies of:

  • Antioxidant mechanisms : The deprotonated form exhibits a 10-fold higher rate constant for hydroxyl radical scavenging (2.3 × 10¹⁰ M⁻¹s⁻¹) compared to neutral genistein.
  • Enzyme interactions : It inhibits tyrosine kinases and topoisomerase II by competing with ATP for binding sites, a property leveraged in cancer research.
  • Cellular signaling : As a peroxisome proliferator-activated receptor (PPAR) agonist, it modulates lipid metabolism and inflammation.

Recent advances in mass spectrometry and infrared spectroscopy have enabled precise characterization of Genistein(1-)’s gas-phase structure, clarifying its role in redox reactions. Computational models further predict its binding affinity for SARS-CoV-2 main protease, suggesting therapeutic potential against viral infections.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9O5- B1265010 Genistein(1-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H9O5-

Molecular Weight

269.23 g/mol

IUPAC Name

7-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-5-olate

InChI

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H/p-1

InChI Key

TZBJGXHYKVUXJN-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)[O-])O)O

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

Genistein has garnered considerable attention for its potential as an anticancer agent. Research indicates that it exerts its effects through multiple mechanisms:

  • Cell Cycle Regulation : Genistein induces cell cycle arrest in various cancer types by modulating key proteins involved in cell proliferation. For instance, it has been shown to upregulate p21WAF1 and downregulate cyclin B1, leading to inhibited growth in cancer cells .
  • Apoptosis Induction : It promotes apoptosis in cancer cells by activating pro-apoptotic factors such as Bax while inhibiting anti-apoptotic proteins like Bcl-2 .
  • Inhibition of Angiogenesis : Genistein reduces angiogenesis, the formation of new blood vessels that supply tumors, by decreasing vascular endothelial growth factor (VEGF) levels .

Case Studies

A comprehensive review highlighted several studies demonstrating Genistein's efficacy against different cancers:

Cancer TypeStudy Findings
Breast CancerGenistein inhibited the growth of tumors in transgenic mice and reduced expression of HER2 .
Gastric CancerIn vivo studies showed reduced tumor incidence and enhanced apoptosis in rat models treated with Genistein .
Pancreatic CancerCombination therapies with Genistein and 5-FU significantly decreased tumor volumes in xenograft models .

Anti-Inflammatory Properties

Genistein exhibits strong anti-inflammatory effects by modulating various signaling pathways:

  • Inhibition of NF-κB : It suppresses the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammatory responses .
  • Reduction of Cytokine Production : Studies have demonstrated that Genistein can decrease levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .

Case Studies

Research on Genistein's anti-inflammatory effects includes:

Study TypeFindings
In VitroGenistein significantly reduced IL-8 production in human endothelial cells under high glucose conditions .
In VivoDiabetic mice fed a diet containing 0.1% Genistein showed reduced serum concentrations of inflammatory markers .

Neuroprotective Effects

Emerging evidence suggests that Genistein may have neuroprotective properties, particularly in models of neurodegenerative diseases:

  • Autophagy Modulation : Genistein has been shown to enhance autophagy, which may help clear misfolded proteins associated with neurodegenerative disorders .
  • Oxidative Stress Reduction : Its antioxidant properties contribute to the protection of neuronal cells from oxidative damage .

Case Studies

Key findings regarding Genistein's neuroprotective effects include:

Study TypeFindings
In VitroGenistein enhanced the survival of neuronal cells exposed to oxidative stress conditions .
Animal ModelsIn models of Alzheimer’s disease, treatment with Genistein improved cognitive function and reduced amyloid plaque accumulation .

Chemical Reactions Analysis

Enzymatic Glycosylation

Genistein(1-) undergoes regioselective glycosylation catalyzed by glycosyltransferases (GTs) and tailoring enzymes:

  • AtUGT89C1 produces 7-O-(β-D-glucopyranosyl)genistein and 7-O-(α-L-rhamnopyranosyl)genistein .

  • SpnK (a methyltransferase) modifies α-L-rhamnose to yield 7-O-(3-O-methyl-α-L-rhamnopyranosyl)genistein .

  • SpnH generates 4′-O-methyl derivatives like 7-O-(4-O-methyl-α-L-rhamnopyranosyl)genistein .

  • YjiC catalyzes dual glycosylation to form 4′,7-di-O-(β-D-glucopyranosyl)genistein .

EnzymeProductGlycosylation Position
AtUGT89C17-O-β-D-glucopyranosylgenisteinC7-OH
SpnK + AtUGT89C17-O-(3-O-methyl-α-L-rhamnosyl)genisteinC3′ of rhamnose
YjiC4′,7-di-O-β-D-glucopyranosylgenisteinC4′ and C7-OH

Photochemical Degradation

Genistein(1-) undergoes direct and indirect photolysis in aquatic environments, with pH-dependent kinetics :

Key Rate Constants

Reactive SpeciesRate Constant (M⁻¹s⁻¹)pH
Singlet oxygen (¹O₂)3.57 × 10⁷8.5
Hydroxyl radical (·OH)8.73 × 10⁹5.0

Quantum Yields (ϕ)

pHϕ (Direct Photolysis)
5.01.3 × 10⁻⁴
8.79.4 × 10⁻⁶
12.02.9 × 10⁻⁴

Indirect photolysis in natural waters involves sensitized reactions with dissolved organic matter. Deoxygenation reduces degradation rates by 14%, while sorbic acid (a triplet quencher) inhibits reactivity by 96% .

Redox Behavior and Quinone Formation

Genistein(1-) oxidizes to catechol genistein quinone (CGenQ), which rapidly hydrates to CGenQ·(H₂O)₂ under physiological conditions :

  • Half-life of CGenQ : 4 ± 1 s (pH 7.4, 37°C) .

  • Hydration equilibrium : CGenQ + 2H₂O ⇌ CGenQ·(H₂O)₂ (reversible) .

Unlike estrogen quinones, CGenQ·(H₂O)₂ does not redox-cycle or form DNA adducts. Reduction reforms catechol genistein (CGen), preventing sustained oxidative stress .

Comparison with Similar Compounds

Genistein vs. Daidzein

Structural Differences : Genistein and daidzein are isoflavones differing only by an additional hydroxyl group at position 5 in genistein (Figure 1) .
Physicochemical Properties :

Property Genistein Daidzein
Molecular Weight 270.24 g/mol 254.24 g/mol
LogP (Lipophilicity) 2.14 2.03
Water Solubility 0.17 mg/mL 0.21 mg/mL
Bioavailability 8–12% 10–15%

Data derived from in silico models and experimental studies indicate comparable bioavailability, supporting the use of genistein’s pharmacokinetic (PBPK) model for daidzein .

Genistein vs. Apigenin

Structural Differences: Apigenin, a flavone, lacks the isoflavone C3 hydroxyl group present in genistein (Figure 2). Therapeutic Potential:

  • Anticancer Mechanisms : Genistein demonstrates superior chemosensitization in breast cancer (IC50 = 14–16 μM) compared to apigenin (IC50 > 50 μM). Derivatives like MA-8 (IC50 = 1 μM) enhance potency 15-fold .
  • Multidrug Resistance (MDR) Reversal : Genistein downregulates P-glycoprotein (P-gp) in ERα+ cancers, while apigenin shows weaker MDR modulation .

Genistein vs. 17β-Estradiol

Estrogenicity :

  • Genistein binds ERβ with 20-fold higher affinity than ERα, mimicking 17β-estradiol’s neuroprotective and cardioprotective effects but with reduced proliferative risks in breast tissue .
  • Oxidative Stress Modulation : Genistein outperforms 17β-estradiol in maintaining antioxidant enzymes (e.g., SOD, catalase) in hepatic cells at equimolar concentrations (1–10 μM) .

Key Research Findings

Antifibrotic Activity : Genistein suppresses TGF-β1-induced epithelial-mesenchymal transition (EMT) in pancreatic cancer at 50 μM, reversing vimentin expression and elevating E-cadherin .

Neuroprotection : At 30 nM, genistein enhances DNA synthesis in vascular smooth muscle cells, contrasting with inhibitory effects of its derivative 6-carboxy-genistein (6CG) .

Lipid Metabolism : Genistein reduces serum LDL by 22% in hyperlipidemic rats, while daidzein shows negligible impact .

Preparation Methods

Deoxybenzoin Route via Houben-Hoesch Acylation

The deoxybenzoin method remains a cornerstone for genistein synthesis. Phloroglucinol (7 ) undergoes Houben-Hoesch acylation with p-hydroxyphenyl acetonitrile (8 ) in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O) to yield deoxybenzoin intermediate 9 . Subsequent cyclization with N,N-dimethylformamide (DMF) and phosphorus pentachloride (PCl₅) generates the chromone core, followed by demethylation to produce genistein(1-) in 90% yield. This one-pot procedure is scalable and operates under mild conditions, making it industrially viable.

Key advantages include:

  • High regioselectivity due to electron-rich aromatic systems.
  • Compatibility with diverse C1 reagents for functionalization.

Chalcone Epoxide Rearrangement

The chalcone route involves base-catalyzed condensation of 2,4,6-trihydroxyacetophenone with p-hydroxybenzaldehyde to form a chalcone intermediate. Epoxidation with hydrogen peroxide and subsequent acid-catalyzed cyclization yields the isoflavone skeleton. Final deprotection steps using hydrobromic acid (HBr) afford genistein(1-). While this method offers modularity for derivative synthesis, it suffers from lower yields (~60%) compared to the deoxybenzoin route.

Suzuki-Miyaura Cross-Coupling

Modern palladium-catalyzed cross-coupling has enabled efficient synthesis of genistein analogues. Iodochromone (11 ) reacts with arylboronic acids (e.g., 1214 ) in tetrahydrofuran (THF) with aqueous sodium carbonate (Na₂CO₃) and tetrakis(triphenylphosphine)palladium(0). This method achieves regioselective functionalization at the C-8 position, critical for enhancing bioactivity. For example:
$$
\text{3-Iodochromone} + \text{Arylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{Genistein analogue}
$$
Yields range from 65% to 82%, depending on the boronic acid substituent.

Biosynthetic Approaches

Enzymatic Glycosylation

Glycosyltransferases (GTs) from Arabidopsis thaliana (AtUGT89C1) and Bacillus licheniformis (YjiC) catalyze the attachment of sugar moieties to genistein’s hydroxyl groups. For instance:

  • 7-O-α-L-Rhamnopyranosylgenistein : Synthesized using UDP-rhamnose and YjiC (72% yield).
  • 4′-O-β-D-Glucopyranosylgenistein : Produced via AtUGT89C1 with UDP-glucose (68% yield).

Methyltransferases (e.g., SpnK, SpnH) further diversify products by adding methyl groups to sugar units, yielding derivatives like 7-O-(3-O-methyl-α-L-rhamnopyranosyl)genistein.

Microbial Fermentation

Escherichia coli strains engineered with isoflavone biosynthetic pathways produce genistein(1-) from tyrosine. Key enzymes include:

  • Chalcone isomerase (CHI) : Converts isoliquiritigenin to naringenin.
  • Isoflavone synthase (IFS) : Oxidizes naringenin to genistein.
    Yields reach 120 mg/L in optimized shake-flask cultures.

Formulation Strategies to Enhance Bioavailability

Solid Lipid Nanoparticles (SLNs)

Genistein-loaded SLNs, prepared by hot homogenization, use glyceryl monostearate (GMS) and poloxamer 188 as stabilizers. Parameters:

  • Particle size : 120–150 nm.
  • Entrapment efficiency : 92.4%.
    SLNs improve oral bioavailability 3.2-fold compared to free genistein in rat models.

Solid Dispersions with Solvent Rotary Evaporation

Genistein solid dispersions (SDs) with polyvinylpyrrolidone (PVP K30) or Soluplus® exhibit enhanced dissolution rates. For PVP-based SDs (1:5 ratio):

  • Dissolution at 60 min : 98.2% vs. 12.5% for pure genistein.
  • Stability : No recrystallization after 6 months at 25°C.

Magnetic Nanoparticle Conjugates

Superparamagnetic Fe₃O₄ nanoparticles functionalized with genistein via carboxymethyl chitosan (CMCS) show pH-responsive release. Key data:

  • Drug loading capacity : 18.7%.
  • Tumor inhibition rate : 74.3% in HeLa xenografts (vs. 42.1% for free genistein).

Comparative Analysis of Synthesis Methods

Method Yield (%) Key Reagents Advantages Limitations
Deoxybenzoin route 90 PCl₅, DMF Scalable, high regioselectivity Requires toxic reagents
Chalcone route 60 H₂O₂, HBr Modular for derivatives Multi-step, moderate yield
Suzuki-Miyaura 65–82 Pd(PPh₃)₄, Na₂CO₃ Regioselective functionalization High catalyst cost
Enzymatic glycosylation 68–72 UDP-sugars, GTs Eco-friendly, diverse products Low throughput

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying Genistein(1-)’s cytotoxic effects?

  • Methodological Answer :

  • In vitro models : Use cancer cell lines (e.g., S180 sarcoma cells, 22RV1 prostate cancer cells) with standardized protocols for cytotoxicity assays (e.g., MTT, cell counting). For Genistein(1-), concentrations ≤10 μM may show minimal cytotoxicity but significant radiosensitizing effects, while ≥50 μM often induce apoptosis .
  • In vivo models : Xenograft tumor models (e.g., mice implanted with 22RV1 cells) allow dose-response evaluation (e.g., 100 mg/kg/day in prostate cancer studies) .
    • Key Considerations : Validate cell line responsiveness via pilot studies and include controls for solvent effects (e.g., DMSO).

Q. How do researchers standardize Genistein(1-) treatment durations across cell-based assays?

  • Methodological Answer :

  • Time-course experiments (e.g., 24–72 hours) are critical. For example, Genistein(1-)’s inhibition of S180 cell proliferation is time-dependent, with significant effects observed after 48–72 hours at 10 μM .
  • Use synchronized cell cultures to minimize variability in cell cycle phases.

Advanced Research Questions

Q. How can contradictory findings on Genistein(1-)’s dose-dependent effects be resolved?

  • Analysis Framework :

  • Factor 1 : Cell type specificity (e.g., hepatic vs. prostate cells show divergent responses due to metabolic enzyme expression) .
  • Factor 2 : Assay endpoints (e.g., apoptosis vs. lipid metabolism studies may require distinct concentration ranges).
  • Statistical Approach : Meta-analyses (e.g., pooling data from 16 studies on lipid profiles) can identify trends obscured in individual studies .
    • Example : Genistein(1-) reduces LDL-C in humans at 50–100 mg/day but shows no effect below 30 mg/day .

Q. What methodologies optimize Genistein(1-) delivery in pharmacokinetic studies?

  • Advanced Techniques :

  • Intestinal perfusion models : Quantify absorption rates using rat models with Genistein(1-) concentrations of 0.019–10 μM .
  • Non-compartmental pharmacokinetic analysis : Calculate AUC(0–24 hr) and Cmax via WinNonlin™ software to assess bioavailability .
    • Data Integration : Cross-reference in vitro permeability assays (e.g., Caco-2 cells) with in vivo plasma concentration-time profiles .

Data Contradiction and Reproducibility

Q. How do variations in Genistein(1-)’s purity impact experimental reproducibility?

  • Best Practices :

  • Characterize compounds via HPLC (>95% purity) and elemental analysis .
  • Report solvent sources (e.g., Sigma-Aldridge vs. Cayman Chemical) and storage conditions (e.g., light-sensitive handling).
    • Case Study : Discrepancies in β-oxidation enzyme activities (Table 4 in ) may arise from impurities affecting metabolic pathways.

Q. What statistical methods address variability in Genistein(1-)’s transcriptional regulation data?

  • Recommendations :

  • Use one-way ANOVA for multi-group comparisons (e.g., gene expression in hepatic fatty acid synthesis pathways) and apply Bonferroni corrections to reduce Type I errors .
  • For microarray data, apply fold-change thresholds (e.g., ≥1.5x) and validate via qPCR .

Tables for Reference

Table 1 : Dose-Response Relationships in Key Studies

Study TypeConcentration/DoseObserved EffectReference
In vitro (S180 cells)10 μMRadiosensitization
In vivo (mice)100 mg/kg/dayTumor growth inhibition
Clinical (humans)50–100 mg/dayLDL-C reduction

Table 2 : Common Pitfalls in Genistein(1-) Research

PitfallMitigation StrategyReference
Inconsistent purity reportingUse third-party certification and HPLC
Overlooking solvent effectsInclude vehicle controls in all experiments

Ethical and Methodological Compliance

  • Data Sharing : Adhere to FAIRsharing standards (e.g., STRENDA DB for enzymology data) .
  • Reproducibility : Provide full synthetic protocols for novel Genistein(1-) derivatives, including reaction conditions and spectral data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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